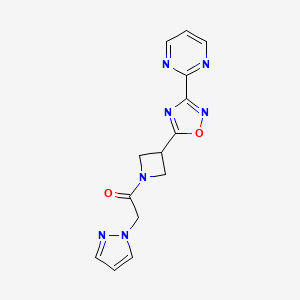

2-(1H-pyrazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

説明

The compound 2-(1H-pyrazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a heterocyclic molecule featuring a pyrazole core linked to an azetidine ring fused with a pyrimidine-substituted 1,2,4-oxadiazole moiety.

特性

IUPAC Name |

2-pyrazol-1-yl-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N7O2/c22-11(9-21-6-2-5-17-21)20-7-10(8-20)14-18-13(19-23-14)12-15-3-1-4-16-12/h1-6,10H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSBWEGTOQOZEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C=CC=N2)C3=NC(=NO3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(1H-pyrazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone represents a significant class of bioactive molecules due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is , and it features a complex structure that includes a pyrazole ring, a pyrimidine moiety, and an oxadiazole group. The presence of these heterocycles contributes to its diverse biological activities.

Research indicates that compounds containing pyrazole and pyrimidine scaffolds exhibit various biological activities, primarily through their interactions with specific enzymes and receptors. The following mechanisms have been identified:

- Inhibition of Kinases : Pyrazole derivatives are known to inhibit various kinases, including Janus kinases (JAK), which are crucial in signaling pathways related to immune responses and inflammation .

- Anticancer Activity : The oxadiazole group in the compound has been linked to anticancer properties by inhibiting enzymes such as telomerase and topoisomerase, which are essential for cancer cell proliferation .

- Anti-inflammatory Effects : Compounds with pyrazole structures have demonstrated significant anti-inflammatory activity by modulating cytokine production, such as TNF-α and IL-6 .

Table 1: Summary of Biological Activities

Case Studies

- JAK Inhibition : A study on pyrazole derivatives showed that they effectively inhibited JAK activity in vitro, leading to reduced inflammatory responses in animal models . This suggests potential therapeutic applications in diseases such as rheumatoid arthritis.

- Anticancer Efficacy : Research involving oxadiazole derivatives demonstrated that certain compounds could induce apoptosis in cancer cell lines by targeting key regulatory proteins involved in cell cycle progression . This underscores the potential for developing new anticancer agents based on this scaffold.

- Anti-inflammatory Activity : In a controlled study, a derivative of the compound exhibited significant anti-inflammatory effects comparable to standard treatments like dexamethasone, suggesting its viability as an alternative therapy for inflammatory conditions .

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to pyrazoles and oxadiazoles. For instance, derivatives containing similar structural motifs have shown significant activity against various bacterial strains, indicating that 2-(1H-pyrazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone may possess similar efficacy .

Anticancer Potential

Research has indicated that compounds featuring pyrazole and oxadiazole rings exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Preliminary data suggest that this compound could be a candidate for further investigation in cancer therapy .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Testing

In a study conducted by Prabhakar et al., derivatives similar to this compound were tested against common pathogens. The results indicated a remarkable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent .

Case Study 2: Anticancer Activity Assessment

Another investigation examined the cytotoxic effects of related pyrazole derivatives on human cancer cell lines. The study found that certain derivatives induced significant apoptosis in breast cancer cells through a caspase-dependent pathway. This highlights the potential of this compound in anticancer drug development .

類似化合物との比較

4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one

- Key Features: Replaces the pyrimidine-oxadiazole-azetidine system with a benzothiazole group and a propynyl substituent.

- Relevance: Benzothiazole derivatives are known for antimicrobial and antitumor activities, suggesting that such substitutions could shift biological targets compared to the pyrimidine-oxadiazole system .

3-(2-Phenyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyridine-5(2H)-one (3b)

- Key Features: Combines a triazole ring with a pyrazolo-pyridinone scaffold. Unlike the target compound, this structure lacks the azetidine and oxadiazole rings, favoring planar aromatic systems that may enhance π-π stacking interactions .

- Physical Properties : Melting point = 100–102°C; Yield = 97% . The high yield suggests efficient synthesis, possibly due to fewer steric hindrances compared to bulkier azetidine-containing analogs.

1-(3-{1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1,2-dimethyl-propyl}-[1,2,4]oxadiazol-5-yl)-azetidin-3-ol

- Key Features: Shares the azetidine-oxadiazole core with the target compound but includes an amino-pyrimidine substituent and a hydroxyl group. The hydroxyl group could improve solubility but may reduce metabolic stability .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

The synthesis involves multi-step protocols, including cyclization and coupling reactions. Key steps:

- Pyrazole-Oxadiazole-Azetidine Core Formation : Use palladium-catalyzed cross-coupling for azetidine-oxadiazole linkage (see similar protocols in ).

- Nucleophilic Substitution : React pyrazole derivatives with activated carbonyl intermediates under inert atmospheres (N₂/Ar) at 80–100°C .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/DMF mixtures) for ≥95% purity .

Q. Which spectroscopic techniques are most reliable for structural characterization?

- 1H/13C NMR : Confirm regiochemistry of pyrazole and pyrimidine substituents. Pyrimidine protons typically resonate at δ 8.5–9.0 ppm .

- HRMS : Validate molecular weight (e.g., ESI+ mode for [M+H]+ ion).

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- pH Stability : Perform accelerated degradation studies (pH 1–13, 37°C). The azetidine ring is prone to hydrolysis in acidic conditions (pH < 3) .

- Thermal Stability : Use TGA/DSC to assess decomposition above 200°C. Store at –20°C in anhydrous DMSO for long-term stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO/LUMO energies for pyrimidine’s electron-deficient nature) .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Pyrimidine and oxadiazole moieties show strong hydrogen bonding with ATP-binding pockets .

Q. What strategies resolve contradictions in biological activity data across assays?

Q. How do substituents on the pyrimidine and oxadiazole rings influence bioactivity?

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups on pyrimidine.

- Electrophilicity : Measure Hammett constants (σ) to correlate substituent effects with reaction kinetics .

Methodological Challenges

Q. How to optimize reaction yields for large-scale synthesis without compromising purity?

Q. What analytical approaches validate the absence of regioisomeric byproducts?

- 2D NMR (NOESY/HSQC) : Differentiate between N1 vs. N2 pyrazole substitution patterns .

- HPLC-MS/MS : Use C18 columns (ACN/water + 0.1% formic acid) to detect trace impurities (<0.5%) .

Data Interpretation

Q. How to reconcile conflicting cytotoxicity data in primary vs. cancer cell lines?

Q. What statistical models are robust for dose-response analysis in heterogeneous cell populations?

- Nonlinear Regression : Fit data to Hill equation (variable slope) using GraphPad Prism.

- Bootstrap Resampling : Estimate 95% confidence intervals for EC₅₀ values .

Structural and Functional Insights

Q. Does the azetidine ring’s conformational rigidity enhance target binding?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。